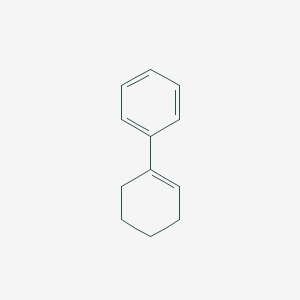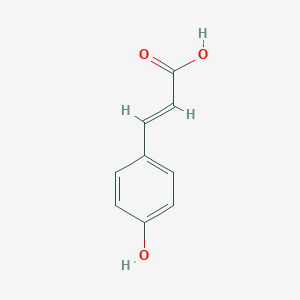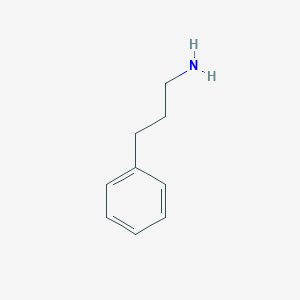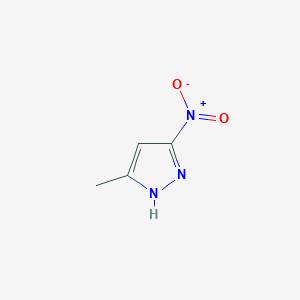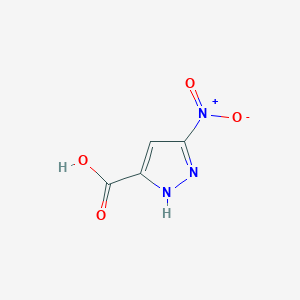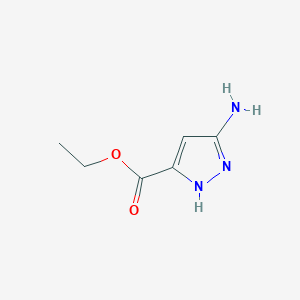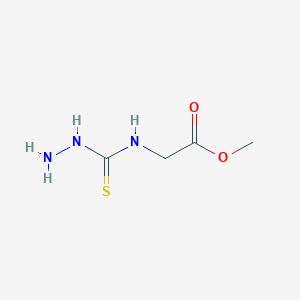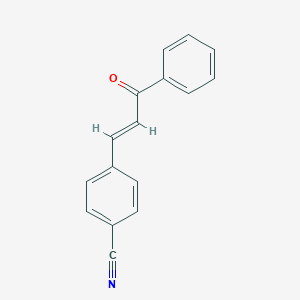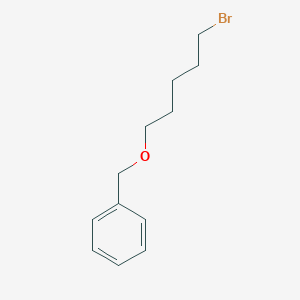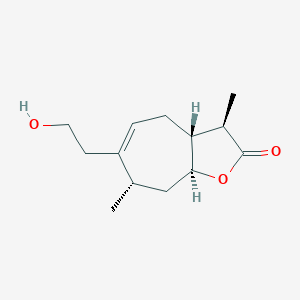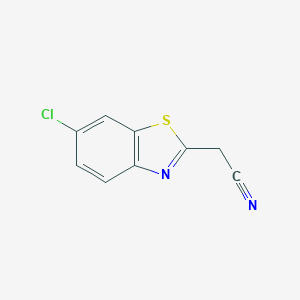
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound is known for its unique properties, which make it an excellent candidate for various research applications.
Mécanisme D'action
The exact mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, studies have suggested that the compound may inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, the compound may induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile have been extensively studied. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antibacterial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. However, the compound's mechanism of action is not fully understood, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One potential area of research is the development of new antibiotics and antifungal agents based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in cancer research. Finally, the compound's potential toxicity and side effects need to be studied to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 6-chlorobenzothiazole with acetonitrile in the presence of a suitable catalyst. This method is relatively simple and yields high-quality products. Other methods, such as the use of microwave irradiation, have also been explored.
Applications De Recherche Scientifique
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to possess significant antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has been shown to exhibit antitumor activity, indicating its potential use in cancer research.
Propriétés
Numéro CAS |
157764-04-0 |
|---|---|
Nom du produit |
2-(6-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
Formule moléculaire |
C9H5ClN2S |
Poids moléculaire |
208.67 g/mol |
Nom IUPAC |
2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |
Clé InChI |
WYBXFJOQIHCVTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
SMILES canonique |
C1=CC2=C(C=C1Cl)SC(=N2)CC#N |
Synonymes |
2-Benzothiazoleacetonitrile,6-chloro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




